molecular formula C15H18N2O2S B2373689 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide CAS No. 2034243-42-8

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

Cat. No.: B2373689
CAS No.: 2034243-42-8
M. Wt: 290.38
InChI Key: CMMZRXUUQFPMST-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is an organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a cyclopentyl group

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The compound’s structure includes an isoxazole core, which is known to have intramolecular charge transfer abilities capable of donating electrons . This suggests that the compound may interact with its targets through electron transfer, influencing the function of the target molecules .

Biochemical Pathways

Compounds containing a thiophene nucleus have shown various activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s structure includes a thiophene ring, which is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound’s bioavailability may be influenced by these solubility properties.

Result of Action

Compounds containing a thiophene nucleus have shown various activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The compound’s structure includes an isoxazole core, which is known to have charge transfer abilities . This suggests that environmental factors that influence charge transfer, such as pH and temperature, may potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated precursor.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction, where a cyclopentyl halide reacts with a suitable nucleophile.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiophenes and isoxazoles.

Scientific Research Applications

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxamide are structurally related.

Uniqueness

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-13(8-17-19-11)14(18)16-10-15(5-2-3-6-15)12-4-7-20-9-12/h4,7-9H,2-3,5-6,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZRXUUQFPMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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